![molecular formula C₂₁H₁₅Cl₂FIN₃O B1140925 N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride CAS No. 851684-46-3](/img/no-structure.png)

N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride” is a quinazoline derivative . It is also known as Lapatinib, a tyrosine kinase inhibitor approved for use in combination with capecitabine to treat advanced or metastatic breast cancers overexpressing HER2 (ErbB2) .

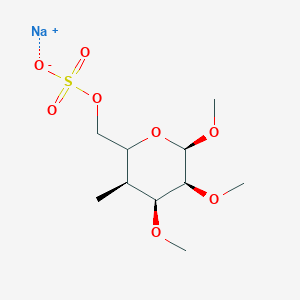

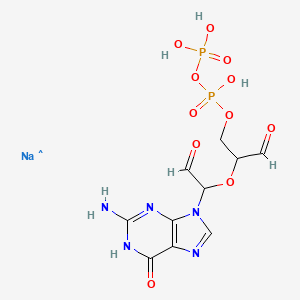

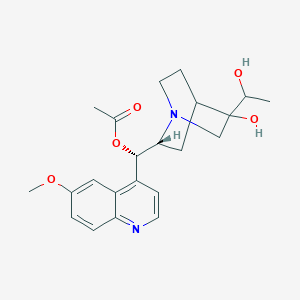

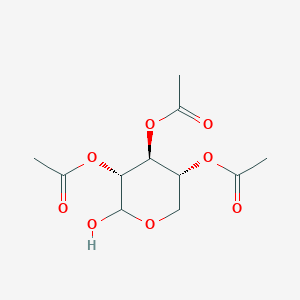

Molecular Structure Analysis

The molecular formula of this compound is C21H14ClFIN3O . It has a molecular weight of 505.71 . For a detailed molecular structure, you may refer to its MOL file (231278-20-9.mol) provided by chemical databases .Physical And Chemical Properties Analysis

This compound appears as a yellow solid . It has a melting point of 222-224°C and a predicted boiling point of 581.3±50.0 °C . The compound has a predicted density of 1.691±0.06 g/cm3 . It is slightly soluble in water and more soluble in DMSO and methanol when heated .Mechanism of Action

As a tyrosine kinase inhibitor, this compound works by blocking the action of enzymes called tyrosine kinases in cancer cells. These enzymes are involved in many cell functions, including cell signaling, growth, and division. By blocking these enzymes, this compound interferes with the growth and spread of cancer cells .

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis of N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-Amino-3-iodo-6-nitroquinazoline", "3-Chloro-4-(3-fluorobenzyloxy)aniline", "Hydrochloric acid", "Isopropanol", "Potassium carbonate", "Thionyl chloride", "Triethylamine" ], "Reaction": [ { "Step 1": "2-Amino-3-iodo-6-nitroquinazoline is reacted with thionyl chloride and triethylamine to form 2-chloro-3-iodo-6-nitroquinazoline." }, { "Step 2": "2-Chloro-3-iodo-6-nitroquinazoline is then reacted with 3-chloro-4-(3-fluorobenzyloxy)aniline in the presence of potassium carbonate and isopropanol to form N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine." }, { "Step 3": "The final compound is obtained by treating N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine with hydrochloric acid to form N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine Hydrochloride." } ] } | |

CAS RN |

851684-46-3 |

Molecular Formula |

C₂₁H₁₅Cl₂FIN₃O |

Molecular Weight |

542.17 |

synonyms |

N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-4-quinazolinamine Monohydrochloride; _x000B_6-Iodo-4-[3-chloro-4-(3-fluorobenzyloxy)anilino]quinazoline Hydrochloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)

![Hypoxanthine monohydrochloride, [8-3H]](/img/structure/B1140847.png)

![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)